Cas no 287944-13-2 (2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclic organoboron compound featuring a cycloheptenyl substituent bound to a dioxaborolane ring. This boronic ester derivative is valued for its stability under ambient conditions and its utility as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks. The tetramethyl substitution on the dioxaborolane ring enhances steric protection, improving shelf life and handling. Its reactivity with aryl halides and pseudohalides makes it a versatile reagent in pharmaceutical and materials science research. The cycloheptenyl moiety offers unique conformational flexibility, facilitating access to strained or sterically hindered products. Suitable for use under inert atmospheres, it is commonly handled in anhydrous solvents.
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
287944-13-2 structure
Product Name:2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:287944-13-2
MF:C13H23BO2
MW:222.131524324417
MDL:MFCD10700152
CID:248798
Update Time:2025-05-26

2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,2-(1-cyclohepten-1-yl)-4,4,5,5-tetramethyl-
    • 1-Cycloheptenylboronic acid pinacol ester
    • 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD10700152
    • Inchi: 1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h9H,5-8,10H2,1-4H3
    • InChI Key: XCKJXFSLFZYWSB-UHFFFAOYSA-N
    • SMILES: O1B(C2=CCCCCC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 222.17900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 18.46000
  • LogP: 3.50830

2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:287944-13-2)2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A876625
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):230.0/843.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:287944-13-2)1-Cycloheptene-1-boronic Acid Pinacol Ester
Order Number:LE8252;LE8347570
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:59
Price ($):discuss personally
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Additional information on 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 287944-13-2)

2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 287944-13-2, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This boryl ether derivative is characterized by its unique structural features, which include a cycloheptenyl substituent and a tetramethyl-substituted dioxaborolane core. These structural attributes make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The compound’s utility stems from its reactivity as a boronic ester derivative. Boronic esters are well-known for their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. The presence of the cyclohepten-1-yl group enhances the compound’s compatibility with various catalytic systems, making it an attractive building block for constructing biaryl structures. These biaryl frameworks are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals.

In recent years, there has been a surge in research focused on the development of boron-containing drugs due to their enhanced bioavailability and metabolic stability. The tetramethyl-substituted dioxaborolane moiety in 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contributes to its stability under various reaction conditions while maintaining its reactivity in cross-coupling processes. This balance is crucial for achieving high yields and selectivity in synthetic pathways.

One of the most compelling applications of this compound is in the synthesis of anticancer agents. Boron-containing compounds have shown promise as both diagnostic tools and therapeutic agents due to their ability to accumulate selectively in tumor tissues. The structural motif of 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane aligns well with this requirement, as it can be functionalized to produce boronated heterocycles that exhibit potent anticancer activity. Recent studies have demonstrated its efficacy in generating novel kinase inhibitors that target specific pathways involved in cancer progression.

Another area where this compound has shown promise is in the development of neuroprotective drugs. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the accumulation of misfolded proteins and oxidative stress. Boronated compounds have been investigated for their ability to modulate these pathological processes. The reactivity of 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for the synthesis of derivatives that can interact with biological targets involved in neuroprotection. Preliminary research indicates that certain boronated analogs derived from this compound exhibit neuroprotective effects in cellular models.

The synthesis of 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the cycloheptenyl group necessitates careful consideration of reaction conditions to ensure regioselectivity and minimize side products. Advanced techniques such as transition-metal-catalyzed borylation and directed ortho-metalation strategies have been employed to achieve high yields and purity levels.

The tetramethyl-substituted dioxaborolane core provides additional stability against hydrolysis and oxidation, making it suitable for long-term storage and transport. This stability is particularly important for pharmaceutical intermediates that must maintain their integrity throughout various stages of drug development.

In conclusion,2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 287944-13-2) represents a significant advancement in synthetic chemistry with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for boron-containing compounds,this compound is poised to play an increasingly important role in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:287944-13-2)2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A876625
Purity:99%/99%
Quantity:1g/5g
Price ($):230.0/843.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:287944-13-2)1-Cycloheptene-1-boronic Acid Pinacol Ester
LE8252;LE8347570
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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